molecular formula C6H11NO2 B175334 N-Methoxy-N-methylcyclopropanecarboxamide CAS No. 147356-78-3

N-Methoxy-N-methylcyclopropanecarboxamide

Cat. No. B175334
M. Wt: 129.16 g/mol
InChI Key: IQYRPZAMBNATNQ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylcyclopropanecarboxamide is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 .


Molecular Structure Analysis

The IUPAC name for this compound is N-methoxy-N-methylcyclopropanecarboxamide . The InChI code is 1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylcyclopropanecarboxamide is a colorless to yellow liquid . It has a predicted boiling point of 151.5±23.0 °C and a predicted density of 1.126±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Field

This application falls under the field of Electrochemistry .

Application Summary

N-Methoxy-N-methylcyclopropanecarboxamide is used in the cathodic reduction of Weinreb amides . This process efficiently cleaves N–O bonds .

Method of Application

The method involves the simple cathodic reduction of Weinreb amides in a divided cell, which yields the corresponding amide . Cyclic voltammetry experiments and density functional theory calculations suggest that the direct reduction of the N-methoxy amide generates the methoxy radical and amide anion .

Results or Outcomes

The release of methanol derived from the methoxy radical is the driving force of the N-O bond cleavage .

2. Use in Organic Chemistry

Field

This application falls under the field of Organic Chemistry .

Application Summary

N-Methoxy-N-methylcyclopropanecarboxamide is used in the synthesis of aryl-N-methoxy arylimides . This is achieved through a copper-catalyzed C-O cross-coupling of N-methoxy amides and arylboronic acids .

Method of Application

The fully selective O-arylation of the N-methoxy amides is greatly prompted by the inexpensive and commercially available CuI . The reaction conditions tolerate a variety of functional groups and promote different reactivities depending on the specific conditions .

Results or Outcomes

The result of this process is the synthesis of aryl-N-methoxy arylimides .

3. Use in Weinreb Synthesis

Field

This application falls under the field of Organic Synthesis .

Application Summary

N-Methoxy-N-methylcyclopropanecarboxamide is used in the Weinreb Synthesis . This process involves the conversion of carboxylic acids, acid chlorides, or esters to ketones or aldehydes using organometallic reagents .

Method of Application

The method involves the reaction of carboxylic acids, acid chlorides, or esters with organometallic reagents . The resulting Weinreb Amide can then react with organolithium, Grignard reagents, and LiAlH4 to produce aldehydes or ketones .

Results or Outcomes

The result of this process is the synthesis of ketones or aldehydes .

4. Use in Organic Synthesis

Field

This application falls under the field of Organic Synthesis .

Application Summary

N-Methoxy-N-methylcyclopropanecarboxamide is used in the synthesis of organic compounds . This is achieved through a reaction process .

Method of Application

The method involves the reaction of N-Methoxy-N-methylcyclopropanecarboxamide with other reagents . The reaction mixture is then quenched by the addition of water .

Results or Outcomes

The result of this process is the synthesis of new organic compounds .

5. Use in Asymmetric Hydrogenation

Field

This application falls under the field of Organic Chemistry .

Application Summary

N-Methoxy-N-methylcyclopropanecarboxamide is used in asymmetric hydrogenation . This process involves the conversion of carboxylic acids, acid chloride or esters to ketones or aldehydes using organometallic reagents .

Method of Application

The method involves the reaction of carboxylic acids, acid chlorides, or esters with organometallic reagents . The resulting Weinreb Amide can then react with organolithium, Grignard reagents, and LiAlH4 to produce aldehydes or ketones .

Results or Outcomes

The result of this process is the synthesis of ketones or aldehydes .

6. Use in C-H Functionalization

Field

This application falls under the field of Organic Chemistry .

Application Summary

N-Methoxy-N-methylcyclopropanecarboxamide is used in C-H functionalization . This is achieved through a reaction process .

Method of Application

The method involves the reaction of N-Methoxy-N-methylcyclopropanecarboxamide with other reagents . The reaction mixture is then quenched by the addition of water .

Results or Outcomes

The result of this process is the synthesis of new organic compounds .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Relevant Papers The search results do not provide specific papers related to N-Methoxy-N-methylcyclopropanecarboxamide .

properties

IUPAC Name

N-methoxy-N-methylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRPZAMBNATNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576199
Record name N-Methoxy-N-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylcyclopropanecarboxamide

CAS RN

147356-78-3
Record name N-Methoxy-N-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methylcyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using the procedure described in Example 9, Part A, 100 mL (130 mmol) of 1.3M sec-butyl lithium in cyclohexane was reacted with N-tert-butoxycarbonyl-3-methoxy-2-methylaniline (15.4 g, 65 mmol) in 100 mL of THF and then with 8.4 g (65 mmol) of N-methoxy-N-methylcyclopropylcarboxamide to give crude [2-(tert-butoxycarbonylamino)-6-methoxyphenyl]methyl cyclopropyl ketone. This material on treatment with 20 mL of trifluoroacetic acid in 300 mL of methylene chloride for 6 hours gave a material that was chromatographed on silica gel. Eluting with a gradient, toluene→5% EtOAc/toluene, there was obtained 6.4 g (52% yield) of 2-cyclopropyl-4-methoxy-1H-indole as an oil.
Name
[2-(tert-butoxycarbonylamino)-6-methoxyphenyl]methyl cyclopropyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N,O-dimethyl-hydroxylamine HCl (40 g, 410 mmol) was suspended under nitrogen in DCM (400 mL) and cooled in ice. Triethylamine (63 mL, 451 mmol) was added slowly, then cyclopropanecarbonyl chloride (41 mL, 451 mmol) was added slowly. Stirring without cooling was continued for 1 h. Extraction: 2×DCM, 1×1 N HCl, 1×NaCl. Distillation: 75° C./20 mbar. One obtained 32.5 g (61%) of a colorless oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L Qin, L Ren, S Wan, G Liu, X Luo, Z Liu… - Journal of medicinal …, 2017 - ACS Publications
… Upon completion of the addition, the reaction mixture was stirred at room temperature for 1 h, followed by the addition of N-methoxy-N-methylcyclopropanecarboxamide (18.60 g, …
Number of citations: 71 pubs.acs.org
JE Banning - 2013 - kuscholarworks.ku.edu
This thesis encompasses a novel methodology enabling the diastereoselective addition of heteroatom-centered nucleophiles to the conjugated double bond of in situ-generated α,β - …
Number of citations: 1 kuscholarworks.ku.edu
AI Gerasyuto, MA Arnold, J Wang, G Chen… - Journal of Medicinal …, 2018 - ACS Publications
There exists an urgent medical need to identify new chemical entities (NCEs) targeting multidrug resistant (MDR) bacterial infections, particularly those caused by Gram-negative …
Number of citations: 12 pubs.acs.org
JE Banning, AR Prosser, BK Alnasleh… - The Journal of …, 2011 - ACS Publications
A diastereoconvergent formal nucleophilic substitution of bromocyclopropanes with oxygen- and sulfur-based nucleophiles is described. The reaction proceeds via in situ formation of a …
Number of citations: 49 pubs.acs.org
I Amalina, A Bennett, H Whalley… - Royal Society …, 2021 - royalsocietypublishing.org
… N-methoxy-N-methylcyclopropanecarboxamide 2 (4.22 ml, 38.8 mmol, 1.0 eq.) in diethyl ether (8 ml) was added dropwise and the reaction mixture stirred for 18 h while warming to …
Number of citations: 1 royalsocietypublishing.org
S Yonezawa, K Fujiwara, T Yamamoto, K Hattori… - Bioorganic & medicinal …, 2013 - Elsevier
For further investigation of BACE1 inhibitors using conformational restriction with sp 3 hybridized carbon, we applied this approach to 6-substituted aminopyrimidone derivatives 3 to …
Number of citations: 19 www.sciencedirect.com
S Chennamadhavuni - 2012 - search.proquest.com
The primary objective of this thesis was to utilize the reactions of donor/acceptor substituted rhodium carbenoids for the synthesis of small molecule therapeutics. The first major section …
Number of citations: 0 search.proquest.com
X Qi - 2009 - utswmed-ir.tdl.org
This dissertation includes two parts. The first part focuses on two 1,3-dipolar cycloadditions of electron-rich alkynes. Chapter one describes a copper-promoted cycloaddition reaction of …
Number of citations: 3 utswmed-ir.tdl.org
J Liddle, P Bamborough, MD Barker, S Campos… - Bioorganic & medicinal …, 2012 - Elsevier
… An initial lithiation of a Boc-protected 2-amino-3-methyl pyridine and condensation with N-methoxy-N-methylcyclopropanecarboxamide furnished the cyclopropyl-azaindole 23. …
Number of citations: 22 www.sciencedirect.com
H Zhang, F Nan - Chinese Journal of Chemistry, 2013 - Wiley Online Library
An investigation toward the synthesis of the lindenane‐type sesquiterpenoid monomer of Chlorahololide A using a Yamamoto rearrangement, intramolecular cyclopropanation reaction, …
Number of citations: 20 onlinelibrary.wiley.com

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